molecular formula C21H25NO3 B14695888 4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate CAS No. 32185-41-4

4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate

Cat. No.: B14695888
CAS No.: 32185-41-4
M. Wt: 339.4 g/mol
InChI Key: NTAAUYYIJOAKAL-UHFFFAOYSA-N
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Description

4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate typically involves the condensation reaction between 4-butoxybenzaldehyde and 4-aminophenyl butanoate. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: 4-butoxybenzaldehyde and 4-aminophenyl butanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate involves its interaction with specific molecular targets. The Schiff base can form coordination complexes with metal ions, which can enhance its biological activity. The compound can also interact with cellular components, leading to the inhibition of microbial growth or modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate
  • 4-{(E)-[(4-Ethoxyphenyl)methylidene]amino}phenyl butanoate
  • 4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenyl butanoate

Uniqueness

4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate is unique due to its butoxy substituent, which imparts specific physicochemical properties such as solubility and reactivity. This makes it distinct from other similar compounds with different alkoxy groups.

Properties

CAS No.

32185-41-4

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

[4-[(4-butoxyphenyl)methylideneamino]phenyl] butanoate

InChI

InChI=1S/C21H25NO3/c1-3-5-15-24-19-11-7-17(8-12-19)16-22-18-9-13-20(14-10-18)25-21(23)6-4-2/h7-14,16H,3-6,15H2,1-2H3

InChI Key

NTAAUYYIJOAKAL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)CCC

Origin of Product

United States

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